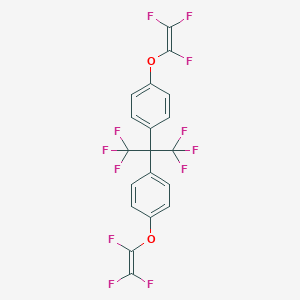

2,2-Bis(4-Trifluorvinyloxyphenyl)-1,1,1,3,3,3-Hexafluorpropan

Übersicht

Beschreibung

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane, also known as BTFVOP, is a fluorinated compound that has been widely used in scientific research. It is a highly reactive molecule that has been used as a building block for the synthesis of various functional materials.

Wissenschaftliche Forschungsanwendungen

Synthese von amphiphilen ABA-Triblock-Copolymeren

Diese Verbindung wird bei der Synthese von perfluorcyclobutylarylether-basierten amphiphilen ABA-Triblock-Copolymeren verwendet . Diese Copolymere bestehen aus hydrophilem Poly [Poly (ethylenglykol)methylethermethacrylat] (PPEGMEMA) und hydrophoben Poly (2,2′-bis (4-Trifluorvinyl-oxyphenyl)propan) (PBTFVPP) -Blöcken . Die Copolymere können sich in wässriger Lösung zu verschiedenen Formen wie Ovalen, Zylindern und Kugeln selbst assemblieren .

Thermische Cyclopolymerisation

Die Verbindung ist an der thermischen Cyclopolymerisation von Trifluorvinylaromatischen Ethern beteiligt . Dieser Prozess wird in situ mit zeitaufgelöster Elektronenspinresonanz überwacht .

Herstellung nicht benetzbarer Oberflächen

Es wurde gezeigt, dass die Einarbeitung von Fluoratomen in den Polymerfilm eine effektive Methode ist, um die Oberflächenenergie zu reduzieren und somit nicht benetzbare Oberflächen zu erzeugen . Diese Verbindung, als fluoriertes Segment, kann bei der Herstellung solcher Oberflächen verwendet werden .

Biotechnologieanwendungen

Aufgrund seiner hydrophilen Eigenschaften kann diese Verbindung die Löslichkeit von Copolymeren in wässrigen Medien erhöhen und zu verbesserten Verweilzeiten in vivo führen, wenn sie an andere Moleküle gebunden ist . Dadurch ist es für Nano- und Biotechnologieanwendungen geeignet .

Synthese von Fluoreszenzfarbstoffen

Eine Fluoreszenzfarbstofftechnik wird verwendet, um die kritischen Mizellkonzentrationen (cmc) der erhaltenen amphiphilen Copolymere in wässriger Lösung zu bestimmen

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers are used in various applications due to their unique properties, such as high thermal stability, excellent chemical resistance, and low surface energy .

Mode of Action

The compound acts as a monomer in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . It undergoes thermal step-growth cycloaddition polymerization, which is a type of chain-growth polymerization where the growth of polymer chains proceeds through the reaction between functional groups of monomers .

Biochemical Pathways

The compound plays a crucial role in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic aba triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, which could potentially influence various biochemical pathways .

Result of Action

The primary result of the action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is the formation of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . These copolymers can self-assemble into various structures in aqueous solution, such as ovals, well-defined cylinders, and spheres . This self-assembly property is crucial for their potential applications in nanotechnology and biotechnology .

Action Environment

The action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is influenced by various environmental factors. For instance, the self-assembly of the resulting copolymers in aqueous solution is influenced by the initial water content and composition . Furthermore, the thermal step-growth cycloaddition polymerization process is influenced by temperature .

Eigenschaften

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIVNNKUQCLJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

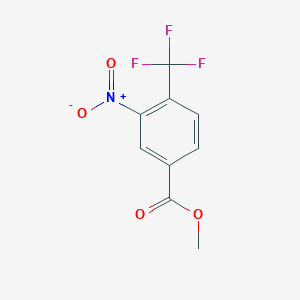

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134174-11-1 | |

| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90373513 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134174-11-1 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in using polymers like 6F for fiber optics?

A: Glass-silica fibers, the current standard in fiber optics, are susceptible to fracture. [] This limitation has prompted research into polymeric materials as alternatives. 6F, a Perfluorocyclobutyl (PFCB) polymer, exhibits properties desirable for optical applications: a low refractive index, high thermal stability, and high chemical resistance. [] These characteristics make 6F and similar polymers potentially suitable for demanding optical applications like high-performance lasers and high-speed telecommunication systems. []

Q2: How does the molecular weight of 6F impact its properties for optical applications?

A: The study published by Semantic Scholar reveals that the molecular weight of 6F significantly influences its thermal and viscoelastic properties. [] This influence extends to blends of 6F with other PFCB polymers, impacting their rheological and thermal behavior. [] Understanding these molecular weight-dependent property changes is crucial for optimizing the processing and performance of 6F in optical applications.

Q3: Can 6F be blended with other materials to fine-tune its properties for specific optical applications?

A: Yes, the research demonstrates the feasibility of blending 6F with another PFCB polymer, 4,4’-Bis(4-trifluorovinyloxy) biphenyl (BPVE). [] The concentration of 6F in these blends (ranging from 20% to 80% in the study) significantly impacts the blend's rheological and thermal properties. [] This ability to fine-tune material properties through blending offers flexibility in tailoring 6F-based materials for specific optical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)